molecular formula C10H11FO3 B2809019 4-(2-Fluorophenoxy)butanoic acid CAS No. 2252-61-1

4-(2-Fluorophenoxy)butanoic acid

Cat. No.: B2809019
CAS No.: 2252-61-1
M. Wt: 198.193
InChI Key: IDSIMWLXSYHZKA-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)butanoic acid is not specified in the available sources. The effects of this compound would depend on its specific interactions with biological systems, which are currently unknown .

Safety and Hazards

4-(2-Fluorophenoxy)butanoic acid is classified as an acute oral toxin (Acute Tox. 4 Oral) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It carries the signal word ‘Warning’ and the hazard statement H302: Harmful if swallowed .

Preparation Methods

The synthesis of 4-(2-Fluorophenoxy)butanoic acid typically involves several steps. One common method includes the reaction of 2-fluorophenol with butyric anhydride in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-fluorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-8-4-1-2-5-9(8)14-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIMWLXSYHZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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